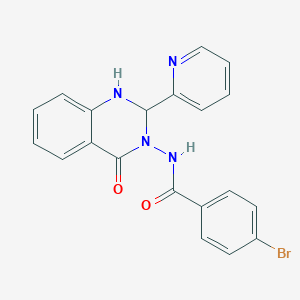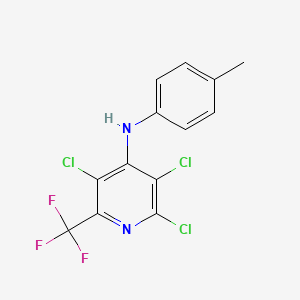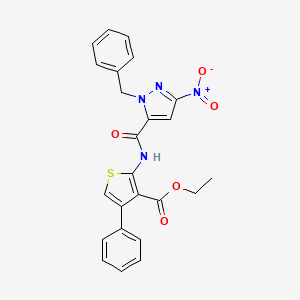![molecular formula C27H29N3O3 B11510751 5'-benzyl-3'-(2-methylpropyl)-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11510751.png)
5'-benzyl-3'-(2-methylpropyl)-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-BENZYL-3’-(2-METHYLPROPYL)-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE is a complex organic compound characterized by its spirocyclic structure, which includes an indole and pyrrolo[3,4-c]pyrrole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic core and the introduction of various substituents. Typical synthetic routes might include:
Cyclization reactions: to form the spirocyclic core.
Alkylation or acylation reactions: to introduce the benzyl and prop-2-en-1-yl groups.
Hydrogenation or reduction reactions: to achieve the octahydro configuration.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity, often involving:
Catalytic processes: to ensure efficient reactions.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Further hydrogenation to reduce any remaining unsaturated bonds.
Substitution: Reactions where substituents on the indole or pyrrolo[3,4-c]pyrrole ring are replaced.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have a range of scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Material Science: Exploring its properties as a building block for novel materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-pyrrolidine] derivatives: Compounds with similar spirocyclic structures.
Indole derivatives: Compounds containing the indole moiety.
Pyrrolo[3,4-c]pyrrole derivatives: Compounds with the pyrrolo[3,4-c]pyrrole structure.
Uniqueness
This compound’s uniqueness lies in its specific combination of substituents and the spirocyclic structure, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C27H29N3O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
5-benzyl-1-(2-methylpropyl)-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H29N3O3/c1-4-14-29-21-13-9-8-12-19(21)27(26(29)33)23-22(20(28-27)15-17(2)3)24(31)30(25(23)32)16-18-10-6-5-7-11-18/h4-13,17,20,22-23,28H,1,14-16H2,2-3H3 |
InChI Key |
AAPFVZOGMOQGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(2E)-3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11510690.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B11510691.png)

![N-({2-[(4-nitrophenyl)amino]ethyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B11510710.png)
![6-chloro-N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11510720.png)

![ethyl (2E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B11510730.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11510740.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11510744.png)
![3-(3-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11510754.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510766.png)
![4-[4-morpholino-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3,5-triazin-2-yl]morpholine](/img/structure/B11510768.png)
